B1574329 FF-10501

FF-10501

Cat. No. B1574329
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FF-1050 is an IMPDH Inhibitor. FF-10501 Possesses Activating Effects on Myeloid Differentiation As Well As Anti-Proliferation. This compound inhibited the proliferation of 9 cell-lines of hematological malignancy, including K562, HL-60 and MOLM-13. This compound could ameliorate myelosuppression during MDS treatment by maintaining myelopoiesis, and the low-dose therapy for low-risk MDS patients might be effective for the improving refractory anemia.

Scientific Research Applications

Inhibition in Hematological Malignancies

FF-10501, a novel inhibitor of inosine monophosphate dehydrogenase (IMPDH), has been shown to induce apoptotic and necrotic cell death in hematological malignant cells. An in vitro study using 12 hematological malignant cell lines revealed that this compound suppresses growth in a dose-dependent manner and induces apoptosis mediated by caspase-8 activation followed by activation of the mitochondrial pathway in certain cell lines. It also induced necrotic cell death via endoplasmic reticulum stress in other cell lines, suggesting its potential as a therapeutic agent in myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) (Matsumoto et al., 2019).

Targeting AML Cell Lines

This compound has demonstrated significant activity in targeting a variety of hypomethylating agent (HMA)-sensitive and -resistant AML cell lines. It showed a strong dose-dependent effect on proliferation and induced apoptosis at approximately 30µM. This study highlighted the effectiveness of this compound in reducing AML peripheral blood cell proliferation by targeting guanine nucleotide biosynthesis, irrespective of HMA resistance status (Yang et al., 2017).

Clinical Trial Results

A Phase 1 clinical trial investigated this compound-01 in patients with relapsed/refractory AML and HMA-resistant MDS. The study found that this compound-01 was well tolerated and showed evidence of efficacy in a heavily pre-treated population. The trial demonstrated predictable pharmacokinetics and verified the mechanism of action of this compound-01 as an IMPDH inhibitor (Garcia-Manero et al., 2018).

Erythropoiesis Promotion

Research on this compound has shown that it can promote erythropoiesis from CD34+ hematopoietic stem/progenitor cells. This effect was observed in a study that explored the molecular targeting of inosine-5’-monophosphate dehydrogenase by this compound. The results indicated the potential of IMPDH inhibition therapy with this compound in ameliorating anemia in MDS patients (Ichii et al., 2018).

Anti-Leukemia Effect

Another study systematically investigated the anti-leukemia effect of this compound-01 in AML cell lines, including HMA-resistant derivative cells. The study found that this compound-01 can produce potent anti-proliferative and apoptotic induction effects on AML cell lines through the inhibition of de novo guanine nucleotide synthesis, indicating its promise as a therapeutic agent for AML (Yang et al., 2016).

properties

Appearance

Solid powder

synonyms

FF-10501;  FF 10501;  FF10501.; unknown

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.